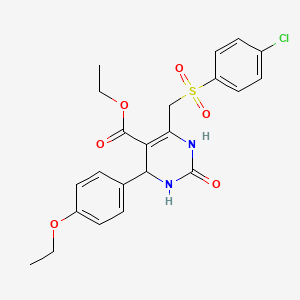
Ethyl 6-(((4-chlorophenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, Ethyl 6-(((4-chlorophenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a derivative of tetrahydropyrimidine, which is a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests it may have interesting chemical and physical properties, as well as potential biological activity due to the presence of sulfonyl and chlorophenyl groups.
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives has been explored in various studies. For instance, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates has been shown to result in either ring expansion or nucleophilic substitution, depending on the reaction conditions such as reagent ratio, reaction time, and temperature . This indicates that the synthesis of the compound could also be influenced by similar factors, and careful optimization of the reaction conditions would be necessary to obtain the desired product.
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives can be complex, as demonstrated by the crystal structure determination of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate . The study revealed two crystallographically independent molecules in the asymmetric unit, which suggests that the compound of interest might also exhibit interesting crystallographic properties that could be elucidated through single-crystal X-ray diffraction analysis.
Chemical Reactions Analysis
The reactivity of tetrahydropyrimidine derivatives can vary significantly based on their substitution patterns. The study of the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with various nucleophiles suggests that the compound of interest may also undergo a range of chemical reactions, including nucleophilic substitution and possibly ring expansion under certain conditions . The presence of a sulfonyl group could further influence its reactivity, potentially leading to the formation of sulfonamides or other derivatives through substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives have been studied, with a focus on thermodynamic properties such as combustion energies, enthalpies of formation, and phase transition enthalpies . These properties are crucial for understanding the stability and reactivity of the compound. Additionally, the physicochemical properties such as acid-base behavior, solubility, and chemical stability of related compounds have been investigated, and complexes with various metal ions have been prepared . These studies provide a foundation for predicting the behavior of the compound of interest in different environments and could inform its potential applications in material science or as a ligand in coordination chemistry.
properties
IUPAC Name |
ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O6S/c1-3-30-16-9-5-14(6-10-16)20-19(21(26)31-4-2)18(24-22(27)25-20)13-32(28,29)17-11-7-15(23)8-12-17/h5-12,20H,3-4,13H2,1-2H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIWEEPWNCMZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

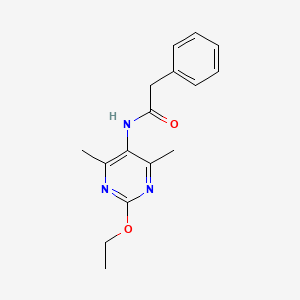


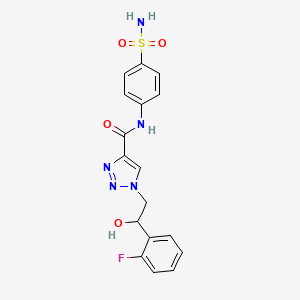


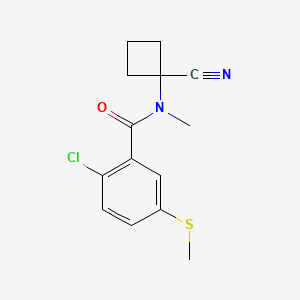
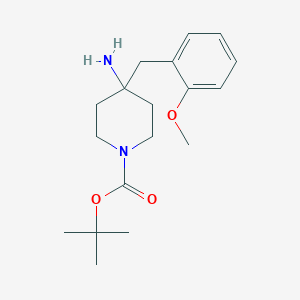
![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3001445.png)

![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3001449.png)
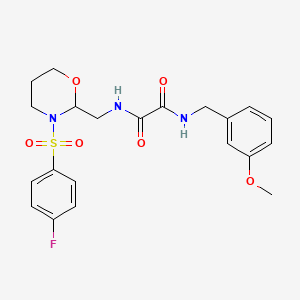
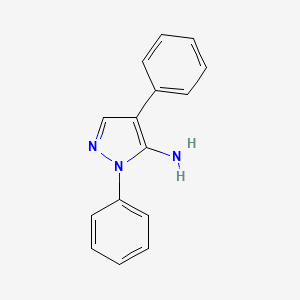
![3-(2-chlorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3001454.png)